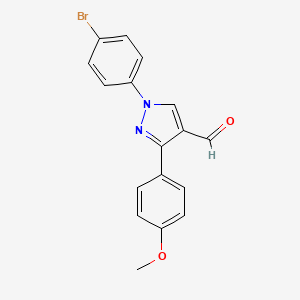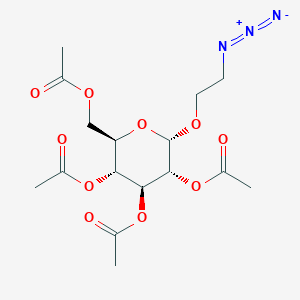
(3-Chloroisoquinolin-6-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloroisoquinolin-6-yl)boronic acid pinacol ester” is a boronic acid derivative with significant potential in scientific research and industrial applications. It has a CAS Number of 1509899-50-6 and a molecular weight of 289.57 . The compound is typically available in a light-green to brown solid form .
Molecular Structure Analysis
The linear formula of this compound is C15H17BClNO2 . Its IUPAC name is 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline . The InChI code is 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 .Physical And Chemical Properties Analysis
This compound is a light-green to brown solid . It has a molecular weight of 289.57 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Suzuki Coupling Reactions : Boronic acid pinacol esters are extensively used in Suzuki coupling reactions, which are pivotal in connecting organic building blocks for synthesizing complex molecules. Such reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals (Li et al., 2005).
Cycloaddition Reactions : The boronate esters have been found to be reactive dienes for Diels-Alder reactions, aiding in producing functionalized cyclic 1-alkenylboronates (Kamabuchi et al., 1993).
Analytical and Synthetic Challenges
Analytical Challenges in Purity Assessment : The analysis of pinacolboronate esters presents unique challenges due to their hydrolysis to nonvolatile boronic acids. Developing suitable analytical methods, like reversed-phase chromatography, is crucial for assessing the purity and quality of these compounds (Zhong et al., 2012).
Stability Issues and Solutions : Boronic acid and esters are known for their roles in various fields, including drug discovery, but face stability issues due to hydrolysis, particularly at physiological pH. Research has been conducted to understand and mitigate these stability challenges (Achilli et al., 2013).
Pharmaceutical and Medical Applications
- Drug Development and Imaging : Boronic acid pinacol esters have applications in drug development and molecular imaging. Their role in the synthesis of small drug-like molecules and in the development of radiotracers for positron emission tomography (PET) imaging is significant (Clemente et al., 2017).
Advanced Material Development
- Catalysis and Material Science : These compounds play a critical role in catalysis and material science. For instance, the development of boron-based polymers from boronic ester monomers showcases their utility in creating new materials with specific properties (Cambre et al., 2007).
Future Directions
Mechanism of Action
Mode of Action
Compounds containing a boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are key in the synthesis of many organic compounds.
Biochemical Pathways
As a boronic acid pinacol ester, it is likely involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a catalyst . For instance, Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst .
properties
IUPAC Name |
3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPJAUPDIRQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)




![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)

![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)